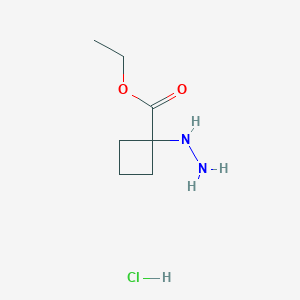

Ethyl 1-hydrazinylcyclobutane-1-carboxylate ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

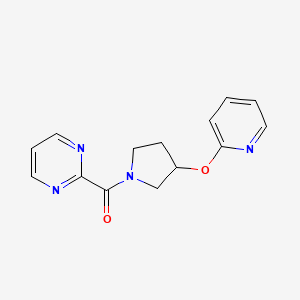

The compound of interest, Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride, is not directly studied in the provided papers. However, the papers do discuss related compounds with hydrazine moieties and their synthesis, which can provide insights into the chemistry of hydrazine derivatives. For instance, ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates were synthesized and their reactions with various reagents were explored, leading to the formation of novel compounds with complex structures . Another study focused on the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, detailing the reaction conditions and structural analysis of the product . Lastly, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopic techniques and theoretical calculations .

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the reaction of a hydrazine with a carbonyl compound to form hydrazones or hydrazinylidene compounds. In the first paper, ethyl 2-hydrazino-1-azaazulene-3-carboxylate reacted with benzaldehyde derivatives to yield corresponding hydrazones . The second paper describes the synthesis of an ethyl hydrazinylidene butanoate derivative by reacting 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . The third paper details the synthesis of a thiocarbamoyl hydrazinylidene derivative, which was characterized and its formation was supported by quantum chemical calculations .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques, including IR, NMR, mass spectrometry, and in some cases, X-ray crystallography. The first paper utilized single-crystal X-ray analyses to confirm the structures of the cycloaddition products . The second paper assigned the structure of the synthesized compound based on elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data . The third paper combined experimental spectroscopic data with theoretical calculations to analyze the molecular structure and interactions within the molecule and its dimer .

Chemical Reactions Analysis

The papers describe different chemical reactions involving hydrazine derivatives. In the first paper, the synthesized hydrazones underwent cycloaddition reactions with dimethyl acetylenedicarboxylate, leading to the formation of triazaindeno derivatives and other complex molecules . The second paper does not detail further reactions of the synthesized compound . The third paper indicates that the synthesized compound forms a dimer in the solid state through intermolecular hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed through spectroscopic methods and theoretical calculations. The first paper discusses the physical and spectral data of the compounds, which were used to infer the reaction mechanisms . The third paper provides a comprehensive analysis of the compound's properties, including thermodynamic parameters, NMR chemical shifts, electronic transitions, and vibrational analysis. It also discusses the strength and nature of intra- and intermolecular interactions using topological parameters and calculates the binding energy of these interactions .

Applications De Recherche Scientifique

- Les bactériophages (phages) sont des virus qui infectent sélectivement les bactéries hôtes. En exploitant leurs caractéristiques modifiables, les phages servent de vecteurs de délivrance innovants, sûrs et efficaces pour les agents thérapeutiques . Le chlorhydrate d'éthyl 1-hydrazinylcyclobutane-1-carboxylate pourrait potentiellement être incorporé dans des systèmes à base de phages pour une administration ciblée de médicaments.

- Le chlorhydrate d'éthyl 1-hydrazinylcyclobutane-1-carboxylate peut participer à des réactions de cyclisation. Par exemple, la condensation du cyanoacétate d'éthyle et du salicylaldéhyde peut donner soit l'ester coumarine-3-carboxylate soit la 3-cyanocoumarine comme produit final . Les chercheurs peuvent explorer son rôle dans la synthèse de dérivés de coumarine aux activités biologiques diverses.

Systèmes de délivrance basés sur les phages

Synthèse de dérivés de coumarine

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Propriétés

IUPAC Name |

ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-2-11-6(10)7(9-8)4-3-5-7;/h9H,2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKBUBNDEYZAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)

![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)